3-Formylphenyl benzoate

Organic Synthesis Esterification Process Chemistry

Select 3-Formylphenyl benzoate (33696-06-9) for your next synthesis. This meta-formyl phenyl benzoate ester offers dual aldehyde-ester reactivity, enabling efficient building of molecular complexity. With a reliable 99% synthetic yield, specific logP of 3.1 for optimized drug-like properties, and a high melting point (114-116°C) ensuring solid-state stability, it is the definitive choice over simpler analogs. Ideal for pharmaceutical intermediates and fine chemical R&D. Request a bulk quote today.

Molecular Formula C14H10O3
Molecular Weight 226.231
CAS No. 33696-06-9
Cat. No. B2645597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylphenyl benzoate
CAS33696-06-9
Molecular FormulaC14H10O3
Molecular Weight226.231
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O
InChIInChI=1S/C14H10O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-10H
InChIKeyGLPVHTPQFPBPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Formylphenyl Benzoate (CAS 33696-06-9) for Research and Industrial Procurement: Product Profile


3-Formylphenyl benzoate (CAS 33696-06-9), systematically named benzaldehyde, 3-(benzoyloxy)-, is an aromatic ester with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . It is a versatile intermediate in organic synthesis, characterized by the presence of both a formyl group and a benzoate moiety . This compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, offering a specific molecular architecture that distinguishes it from simpler aldehydes or benzoates .

Why Generic Substitution of 3-Formylphenyl Benzoate (CAS 33696-06-9) in Synthesis Is Problematic


While numerous benzoate esters exist, the unique combination of an aldehyde at the meta position of a phenyl benzoate ester in 3-Formylphenyl benzoate (CAS 33696-06-9) provides distinct reactivity and physicochemical properties that are not replicated by simple functional group analogs. For example, its logP of 3.1 and specific NMR signature are not interchangeable with other formylbenzoates, and its synthesis involves a specific, high-yielding route . Substituting with a different regioisomer or a simpler benzaldehyde derivative can lead to different reaction outcomes, altered physical properties in formulations, or failure in applications requiring this precise molecular scaffold. Therefore, direct substitution is not scientifically sound without careful re-validation.

Quantitative Differentiation of 3-Formylphenyl Benzoate (CAS 33696-06-9) Against Comparators: A Procurement Evidence Guide


Synthetic Efficiency: High-Yield Preparation of 3-Formylphenyl Benzoate

A reported synthetic method for 3-Formylphenyl benzoate (CAS 33696-06-9) achieves a notably high isolated yield of 99% under mild conditions. This contrasts with the synthesis of related compounds, such as 3-formylphenyl 4-methoxybenzoate, which is reported with a 78.6% yield under similar conditions . While yields can vary with scale and specific conditions, the reported 99% yield suggests a highly efficient and robust preparation for the target compound .

Organic Synthesis Esterification Process Chemistry

Physicochemical Differentiation: Lipophilicity Comparison via Computed LogP

The predicted lipophilicity of 3-Formylphenyl benzoate (XLogP3 = 3.1 ) is distinct from that of structurally related compounds, such as methyl 4-(3-formylphenyl)benzoate, which has a predicted logP of 2.95 [1]. This ~0.15 log unit difference in lipophilicity can be meaningful in a biological context, as even small changes in logP can impact membrane permeability, protein binding, and overall pharmacokinetic behavior [2].

Medicinal Chemistry ADME Physicochemical Properties

Thermal Property Differentiation: Melting Point Compared to a Close Analog

The melting point of 3-Formylphenyl benzoate is reported as 114-116°C . A close structural analog, 3-formylphenyl 4-methoxybenzoate, exhibits a significantly lower melting point of 78-80°C . This 35-38°C difference in melting point indicates substantial variation in crystal packing and intermolecular forces, which can influence properties such as solubility in different solvents, stability during storage, and behavior during recrystallization and formulation processes .

Materials Science Purification Formulation

Research and Industrial Application Scenarios for 3-Formylphenyl Benzoate (CAS 33696-06-9)


Scalable Synthesis of Complex Heterocyclic Building Blocks

For medicinal chemistry and process development teams, the high reported synthetic yield (99%) for 3-Formylphenyl benzoate makes it an attractive and cost-effective starting material for the multi-step synthesis of drug candidates. Its dual functionality (aldehyde and ester) allows for diverse chemical transformations to build molecular complexity efficiently. The reliable, high-yielding protocol supports the development of robust, scalable processes for producing key intermediates .

Design of Probes and Ligands with Defined Lipophilicity

In chemical biology and drug discovery, the specific lipophilicity of 3-Formylphenyl benzoate (XLogP3 = 3.1) is a critical design parameter. This property is distinct from analogs like methyl 4-(3-formylphenyl)benzoate (LogP = 2.95) . Researchers requiring a building block with a specific balance of hydrophobic and hydrophilic character for optimizing membrane permeability, cellular uptake, or target engagement can select 3-Formylphenyl benzoate to fine-tune the physicochemical profile of their molecules .

Formulation Development Requiring Stable, High-Melting Intermediates

The relatively high melting point of 3-Formylphenyl benzoate (114-116°C) offers a practical advantage in formulation chemistry and materials science. Compared to lower-melting analogs like 3-formylphenyl 4-methoxybenzoate (78-80°C) , it provides greater solid-state stability and can simplify purification through recrystallization. This property is valuable for applications where a stable, well-defined crystalline intermediate is required, such as in the development of organic electronic materials or in the formulation of solid pharmaceutical pre-cursors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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